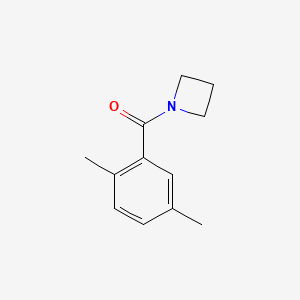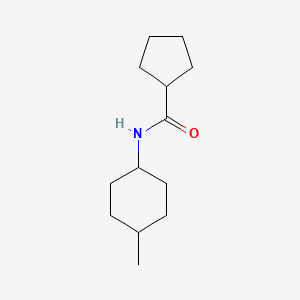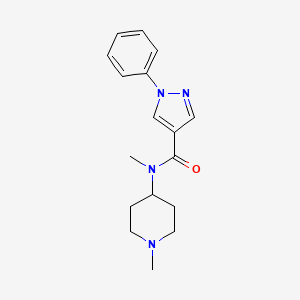
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as CDMQ, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of quinoline derivatives. CDMQ has shown promising results in various studies, making it a potential candidate for further research.
作用机制
The mechanism of action of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of using (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators. This makes it a potential candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is its potential toxicity, which needs to be further studied.
List of
未来方向
1. Further studies on the mechanism of action of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
2. Development of new drugs based on (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
3. Exploration of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of viral infections
4. Investigation of the potential toxicity of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
5. Studies on the pharmacokinetics and pharmacodynamics of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
6. Development of new synthetic methods for (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
7. Investigation of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of neurodegenerative diseases
8. Studies on the interaction of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone with other proteins and enzymes
9. Investigation of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the treatment of autoimmune diseases
10. Exploration of the potential use of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in the development of new diagnostic tools.
合成方法
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 5-chlorofurfural and 2-amino-3,4-dihydronaphthalene-1-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the treatment of the intermediate with 6-methoxy-1,2,3,4-tetrahydroquinoline-2-one.
科学研究应用
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been extensively studied for its potential use in various scientific research fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been used as a probe in the study of protein-protein interactions, as well as in the development of new drugs.
属性
IUPAC Name |
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-11-4-5-12-10(9-11)3-2-8-17(12)15(18)13-6-7-14(16)20-13/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQHBTIPQCXNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)
